N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-15-13(19)11-7-3-2-4-9(7)23-14(11)16-12(18)8-5-6-10(22-8)17(20)21/h5-6H,2-4H2,1H3,(H,15,19)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIMFFWPZLHQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties. They are known to interact with various biological targets such as kinases, which play a crucial role in cellular signaling pathways.
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular functions. For instance, some thiophene derivatives can inhibit kinases, thereby affecting the signaling pathways in cells.
Biochemical Pathways
Given that thiophene derivatives can inhibit kinases, it’s plausible that this compound could affect various signaling pathways in cells. These pathways could include those involved in cell growth, differentiation, and apoptosis, among others.
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that this compound may have potential anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties.
Biochemical Analysis
Biological Activity
N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a cyclopenta[b]thiophene core, which is known for its biological activity.
Research indicates that compounds with similar structures often exert their effects through mechanisms such as:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The activation of caspases (caspase 3, 8, and 9) has been observed in related compounds, suggesting a pathway for inducing programmed cell death .
Anticancer Activity
Studies have demonstrated that this compound exhibits potent anticancer properties. The following table summarizes the growth inhibition (GI50) values against various cancer cell lines:
| Cell Line | GI50 (μM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.36 | Cell cycle arrest |
| MDA-MB-231 (Breast) | 0.22 | Apoptosis induction |
| PC-3 (Prostate) | 0.61 | Tubulin polymerization inhibition |
| HL-60 (Leukemia) | 0.28 | Induction of early apoptosis |
These results indicate that the compound has submicromolar potency against several cancer types, highlighting its potential as an anticancer agent.
Case Studies
- Cell Proliferation Assays : In a study involving multiple cancer cell lines, the compound demonstrated broad-spectrum activity with significant growth inhibition compared to standard treatments like nocodazole . The mechanism was linked to its ability to interfere with microtubule dynamics.
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor growth compared to untreated controls. This suggests that the compound not only works in vitro but also holds promise for in vivo applications .
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs differ in substituents on the cyclopenta[b]thiophene scaffold, impacting physicochemical properties and biological activity:
Physicochemical Properties
- Hydrogen Bonding: The benzofuran analog () has 2 H-bond donors and 4 acceptors (Topological PSA = 114), enhancing solubility compared to the target compound’s methylcarbamoyl group .
- Molecular Weight : Analogs range from 326.4 (benzofuran derivative) to 466.55 (BH51636), with the target compound likely intermediate (~400–450 g/mol) .
Q & A
Q. What are the key steps in synthesizing N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reacting the cyclopenta[b]thiophene precursor with 5-nitrofuran-2-carboxylic acid using coupling agents like EDCI or HATU in anhydrous DMF .
- Purification : Column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization (ethanol or methanol) improves purity. Yield optimization requires strict temperature control during reflux and inert atmosphere .
- Quality control : Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for diagnostic signals (e.g., cyclopenta[b]thiophene protons at δ 2.6–3.0 ppm, nitrofuran carbonyl at ~160 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, nitrofuran NO₂ at ~1520 cm⁻¹) .
Q. What primary biological activities have been reported for this compound?
Preliminary studies indicate:
- Anticancer activity : IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .
- Anti-inflammatory effects : Inhibition of COX-2 (≥70% at 10 µM) in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate target interactions?
- Target selection : Prioritize proteins linked to observed activities (e.g., COX-2, EGFR) using databases like PDB or AlphaFold .
- Docking software : AutoDock Vina or Schrödinger Suite to predict binding poses. Key interactions include hydrogen bonding with the nitrofuran group and hydrophobic contacts with the cyclopenta[b]thiophene ring .
- Validation : Compare docking scores (∆G ≤ -8 kcal/mol) with experimental IC₅₀ values to refine models .
Q. How do structural modifications influence activity in analogs?
Structure-Activity Relationship (SAR) insights :
- Nitrofuran replacement : Substituting with unsubstituted furan reduces anticancer potency by 10-fold, highlighting the nitro group’s role in redox-mediated DNA damage .
- Methylcarbamoyl vs. furanmethylcarbamoyl : The methyl group enhances metabolic stability (t₁/₂ > 2 hours in liver microsomes) compared to bulkier analogs .
Q. What strategies resolve contradictions in reported biological data across studies?
- Model variability : Discrepancies in IC₅₀ values (e.g., HCT-116 vs. HepG2) may arise from cell line-specific expression of drug transporters (e.g., ABCB1). Validate using isogenic cell pairs .
- Assay conditions : Standardize protocols (e.g., 48-hour MTT assays vs. 72-hour SRB) to ensure comparability .
Q. Which in vitro models are optimal for evaluating efficacy and toxicity?
- Efficacy : 3D tumor spheroids or patient-derived organoids for mimicking tumor microenvironments .
- Toxicity : Primary hepatocytes or cardiomyocytes (e.g., hiPSC-CMs) to assess organ-specific toxicity. Mitochondrial membrane potential (JC-1 assay) and ROS detection (DCFH-DA) are critical endpoints .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amide coupling | EDCI, DMF, 25°C, 12 h | 65 | 90 | |
| Recrystallization | Ethanol, -20°C, 24 h | 85 | 98 | |
| HPLC purification | C18, 70% acetonitrile/water | 75 | 99 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
